molecular formula C30H35N5O5 B11512073 1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B11512073
M. Wt: 545.6 g/mol
InChI Key: BGTXBNSZCJUKQQ-UHFFFAOYSA-N
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Description

1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexanecarboxamide core, substituted with a dimethylamino phenyl group and a nitro-oxopyridinyl acetyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the cyclohexanecarboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the dimethylamino phenyl group: This step involves the substitution reaction where a dimethylamino group is introduced to the phenyl ring.

    Attachment of the nitro-oxopyridinyl acetyl group: This can be done through acylation reactions involving the corresponding nitro-oxopyridinyl acetyl chloride and the amine group on the phenyl ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The dimethylamino and nitro-oxopyridinyl groups may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar compounds to 1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide include:

    This compound: This compound shares similar structural features but may have different substituents on the phenyl or cyclohexane rings.

    N,N-Dimethyl-1,3-phenylenediamine: This compound has a dimethylamino group on a phenyl ring, similar to the target compound.

    3-(Dimethylamino)-1-propylamine: This compound features a dimethylamino group attached to a propyl chain, which can be used as a precursor in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C30H35N5O5

Molecular Weight

545.6 g/mol

IUPAC Name

1-[3-(dimethylamino)-N-[2-(3-nitro-2-oxopyridin-1-yl)acetyl]anilino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C30H35N5O5/c1-21-11-8-12-22(2)27(21)31-29(38)30(16-6-5-7-17-30)34(24-14-9-13-23(19-24)32(3)4)26(36)20-33-18-10-15-25(28(33)37)35(39)40/h8-15,18-19H,5-7,16-17,20H2,1-4H3,(H,31,38)

InChI Key

BGTXBNSZCJUKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=CC(=C3)N(C)C)C(=O)CN4C=CC=C(C4=O)[N+](=O)[O-]

Origin of Product

United States

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